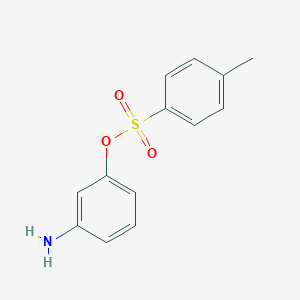

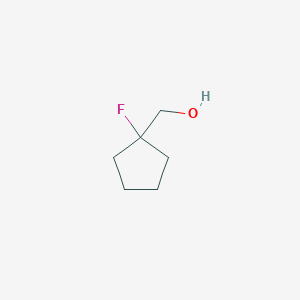

(1-Fluorocyclopentyl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

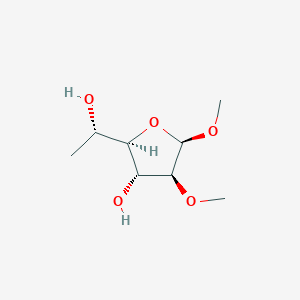

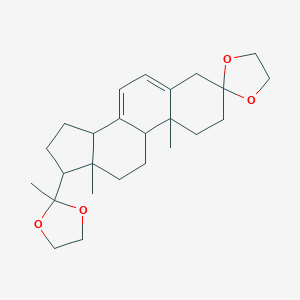

(1-Fluorocyclopentyl)methanol, also known as 1-Fluorocyclopentanol, is a synthetic compound with a variety of uses in scientific research. It is a colorless liquid with a boiling point of 135°C and a molecular weight of 116.11 g/mol. It is primarily used as a reagent in organic synthesis, but has also been used in a variety of scientific research applications, including biochemical and physiological studies. In

Wissenschaftliche Forschungsanwendungen

Hydrogen Production and Fuel Cell Technology

Methanol serves as a key feedstock in hydrogen production, particularly through thermochemical conversion processes such as steam reforming, partial oxidation, and autothermal reforming. Recent studies have focused on catalyst development and reactor technology innovations to enhance the efficiency and selectivity of hydrogen production from methanol. Copper-based catalysts, for instance, show high activity towards CO2 production, a desirable outcome for cleaner hydrogen generation. Advances in reactor designs, including the use of porous copper fiber sintered-felt and monolith structures, have also contributed to more efficient hydrogen production methods (G. García et al., 2021).

Catalysis and Chemical Synthesis

In the realm of catalysis, methanol is a pivotal molecule. It serves as a feedstock in the production of formaldehyde, acetic acid, and other chemicals. Liquid-phase methanol synthesis, particularly from CO-rich gases, demonstrates the versatility of methanol as a peaking fuel in power stations and as a clean-burning fuel with potential applications in the automotive industry (A. Cybulski, 1994).

Environmental Monitoring and Analysis

Methanol also plays a role in environmental monitoring and analysis. For instance, it has been used as a marker for assessing the condition of solid insulation in power transformers. The detection of methanol in transformer oil serves as an indicator of cellulosic insulation degradation, assisting in the maintenance and management of power transmission infrastructure (J. Jalbert et al., 2019).

Biofuel and Alternative Energy Sources

Methanol's role in the development of biofuels and alternative energy sources is significant. It has been evaluated as a fuel for spark ignition engines, where its properties allow for cleaner combustion and reduced emissions compared to traditional fossil fuels. Research into methanol and methanol-gasoline blends highlights the potential for methanol to contribute to more sustainable and environmentally friendly fuel technologies (A. Kowalewicz, 1993).

Safety and Hazards

Eigenschaften

IUPAC Name |

(1-fluorocyclopentyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO/c7-6(5-8)3-1-2-4-6/h8H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBMLCYWHRQXIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CO)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine](/img/structure/B154110.png)

![Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis-](/img/structure/B154121.png)